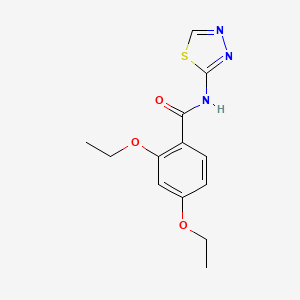
4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-38431055, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has shown promising results in preclinical studies.
Mechanism of Action
4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide binds to the hydrophobic pocket of MDM2, thereby inhibiting its interaction with p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of this compound has been extensively studied in preclinical models, and it has shown promising results in inhibiting tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to enhance the immune response against cancer cells, thereby improving the efficacy of cancer immunotherapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is its specificity towards MDM2, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which can affect its efficacy in vivo. Additionally, the toxicity profile of this compound needs to be further studied to determine its safety in humans.
Future Directions
There are several future directions for the research and development of 4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One of the areas of focus is to improve the solubility of this compound, which can enhance its efficacy in vivo. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in humans. Another area of research is to explore the potential of this compound in combination with other cancer therapies, such as immunotherapy, to enhance its efficacy in treating cancer.
Synthesis Methods
The synthesis of 4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(1-phenylethyl)amine to give the desired product, this compound.
Scientific Research Applications
4-chloro-1-methyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the activity of a protein called MDM2, which is known to play a role in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 can lead to the activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
4-chloro-2-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9(10-6-4-3-5-7-10)16-13(18)12-11(14)8-15-17(12)2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJNUCUSXIKVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)
![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![4-(4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5350089.png)
![7-acetyl-6-(2-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350106.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5350111.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate](/img/structure/B5350121.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5350133.png)
![2-cyclohexyl-7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5350136.png)